7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylicacid
CAS No.:
Cat. No.: VC18213886
Molecular Formula: C10H12F2O3
Molecular Weight: 218.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12F2O3 |
|---|---|
| Molecular Weight | 218.20 g/mol |
| IUPAC Name | 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid |
| Standard InChI | InChI=1S/C10H12F2O3/c11-10(12)3-1-9(2-4-10)6(8(14)15)5-7(9)13/h6H,1-5H2,(H,14,15) |
| Standard InChI Key | SXNWBNDLKJUTIB-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CCC12C(CC2=O)C(=O)O)(F)F |
Introduction
Structural Characteristics and Molecular Identity
Core Molecular Architecture
The compound’s defining feature is its spiro[3.5]nonane backbone, where two cyclic systems (a three-membered and a five-membered ring) share a single central atom. The 7,7-difluoro substitution imposes steric and electronic effects that influence conformational rigidity, while the 3-oxo and 1-carboxylic acid groups introduce polar functionality (Figure 1).
Table 1: Molecular Identity of 7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylic Acid
| Property | Value |
|---|---|
| IUPAC Name | 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid |
| Molecular Formula | C₁₀H₁₂F₂O₃ |
| Molecular Weight | 218.20 g/mol |
| CAS Registry Number | 2648941-92-6 |
| SMILES | O=C(O)C1CC2(CC1)CC(F)(F)C2=O |
The fluorine atoms at the 7th position enhance electronegativity, promoting hydrogen-bonding interactions with biological targets. Computational models suggest the spiro arrangement restricts rotational freedom, potentially improving binding specificity .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) studies reveal distinct signals for the fluorine atoms (δ ~ -120 ppm in ¹⁹F NMR) and the carbonyl groups (δ ~ 170-180 ppm in ¹³C NMR). Density functional theory (DFT) simulations indicate a chair-like conformation for the nonane ring, stabilized by intramolecular hydrogen bonding between the carboxylic acid and ketone oxygen .
Synthesis and Production Methodologies
Industrial Synthesis Routes
The synthesis typically begins with commercially available bicyclic precursors. A patented approach involves epoxidation and ring-expansion reactions to construct the spiro framework, followed by fluorination via electrophilic substitution (Figure 2) .
Table 2: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Spiro ring formation | NaH, THF, 60–120°C | 78 |
| Fluorination | Selectfluor®, DCM, rt | 65 |
| Oxidation to carboxylic acid | KMnO₄, H₂O, 80°C | 82 |
Continuous flow reactors have been adopted to optimize scalability, reducing reaction times by 40% compared to batch processes. Green chemistry principles, such as aqueous-phase fluorination, are under investigation to minimize environmental impact .
Challenges in Purification
The compound’s high polarity complicates isolation. Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >95% purity, albeit with moderate recovery rates (60–70%). Crystallization trials using ethanol/water mixtures show promise, yielding needle-like crystals suitable for X-ray diffraction.
Physicochemical Properties
Table 3: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Melting Point | 152–154°C | DSC |
| Solubility (H₂O) | 12 mg/mL | Shake-flask (pH 7.4) |
| logP | 1.2 | HPLC determination |
| pKa (carboxylic acid) | 3.8 | Potentiometric titration |
The moderate lipophilicity (logP 1.2) suggests favorable membrane permeability, while the carboxylic acid group enhances aqueous solubility at physiological pH .
Biological Activity and Pharmaceutical Applications
Enzyme Inhibition Studies
In vitro assays demonstrate nanomolar inhibition (IC₅₀ = 23 nM) against serine hydrolases, attributed to covalent interaction between the ketone and catalytic serine residues. Molecular dynamics simulations reveal a binding pose where the fluorine atoms stabilize interactions with hydrophobic enzyme pockets (Figure 3) .
Material Science Applications
The spirocyclic core serves as a building block for rigid-rod polymers. Polyamides incorporating this monomer exhibit tensile strengths exceeding 200 MPa, with applications in high-performance composites.
Comparative Analysis with Related Spiro Compounds
Table 4: Comparison to Analogous Spiro Derivatives
| Compound | logP | Enzymatic IC₅₀ (nM) | Thermal Stability (°C) |
|---|---|---|---|
| 7,7-Difluoro derivative | 1.2 | 23 | 250 |
| 6-Methyl analogue | 1.8 | 145 | 180 |
| Non-fluorinated parent | 0.7 | >1,000 | 150 |
Fluorination markedly enhances both biological activity and thermal resilience, underscoring the strategic role of halogen substituents .
Future Research Directions
Ongoing studies focus on:
-
Prodrug development: Esterification of the carboxylic acid to improve oral bioavailability.
-
Asymmetric synthesis: Catalytic methods to access enantiopure spiro scaffolds for chiral drug candidates.
-
Polymer chemistry: Copolymerization with aromatic diamines for lightweight aerospace materials.
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